molecular formula C30H27BrN2O B11959165 3-Benzyl-1-(2-(1,1'-biphenyl)-4-YL-2-oxoethyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide CAS No. 853349-08-3

3-Benzyl-1-(2-(1,1'-biphenyl)-4-YL-2-oxoethyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide

Cat. No.: B11959165
CAS No.: 853349-08-3
M. Wt: 511.5 g/mol
InChI Key: XXKUZPSCRGKLSM-UHFFFAOYSA-M
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Description

3-Benzyl-1-(2-(1,1’-biphenyl)-4-YL-2-oxoethyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide is a complex organic compound with a unique structure that combines a benzimidazole core with biphenyl and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1-(2-(1,1’-biphenyl)-4-YL-2-oxoethyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide typically involves multiple steps. One common approach is the condensation of 5,6-dimethylbenzimidazole with a biphenyl derivative, followed by alkylation with benzyl bromide. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1-(2-(1,1’-biphenyl)-4-YL-2-oxoethyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce the corresponding amines .

Scientific Research Applications

3-Benzyl-1-(2-(1,1’-biphenyl)-4-YL-2-oxoethyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzyl-1-(2-(1,1’-biphenyl)-4-YL-2-oxoethyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are mediated by the compound’s unique structure, which allows it to form specific non-covalent interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-Benzyl-1-(2-(1,1’-biphenyl)-4-YL-2-oxoethyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide lies in its combination of structural features from both benzimidazole and biphenyl compounds. This unique structure imparts specific chemical and biological properties that are not observed in the individual components .

Properties

CAS No.

853349-08-3

Molecular Formula

C30H27BrN2O

Molecular Weight

511.5 g/mol

IUPAC Name

2-(3-benzyl-5,6-dimethylbenzimidazol-3-ium-1-yl)-1-(4-phenylphenyl)ethanone;bromide

InChI

InChI=1S/C30H27N2O.BrH/c1-22-17-28-29(18-23(22)2)32(21-31(28)19-24-9-5-3-6-10-24)20-30(33)27-15-13-26(14-16-27)25-11-7-4-8-12-25;/h3-18,21H,19-20H2,1-2H3;1H/q+1;/p-1

InChI Key

XXKUZPSCRGKLSM-UHFFFAOYSA-M

Canonical SMILES

CC1=CC2=C(C=C1C)[N+](=CN2CC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)CC5=CC=CC=C5.[Br-]

Origin of Product

United States

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